molecular formula C21H40N2O10 B13712090 Carboxy-Amido-PEG5-N-Boc

Carboxy-Amido-PEG5-N-Boc

Cat. No.: B13712090
M. Wt: 480.5 g/mol
InChI Key: DFPMQWOUMYSGNC-UHFFFAOYSA-N
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Description

Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid terminated via an amide bond. This compound is widely used in bioconjugation, drug delivery, and proteomics due to its dual functionality. The Boc group provides temporary amine protection during synthetic processes, while the carboxylic acid enables conjugation with amines or other nucleophiles. With a PEG5 spacer (5 ethylene glycol units), it balances hydrophilicity and molecular size, making it suitable for applications requiring controlled spacing and solubility .

Properties

Molecular Formula

C21H40N2O10

Molecular Weight

480.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

DFPMQWOUMYSGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

The structural and functional diversity within the Boc-protected PEG linker family allows researchers to tailor compounds for specific applications. Below is a detailed comparison of Carboxy-Amido-PEG5-N-Boc with its analogues, focusing on PEG length, terminal groups, molecular properties, and applications.

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight PEG Length Terminal Group Purity Synthesis Yield (If Available)
t-Boc-N-amido-PEG5-NHS ester 2055040-78-1 C₂₂H₃₈N₂O₁₁ 506.6 PEG5 NHS ester 95–98% Not reported
N-Boc-PEG5-alcohol 1404111-67-6 C₁₅H₃₁NO₇ 337.4 PEG5 Alcohol Not reported 93.0% (route 1), 86.3% (route 2)
t-Boc-N-Amido-PEG7-Acid Not provided Not provided Not provided PEG7 Carboxylic acid Not reported Not reported
t-Boc-N-amido-PEG8-acid 1334169-93-5 C₂₄H₄₇NO₁₂ 541.6 PEG8 Carboxylic acid Not reported Not reported
t-Boc-N-Amido-PEG6-Propargyl Not provided Not provided Not provided PEG6 Propargyl Not reported Not reported
Key Observations:
  • PEG Length : Increasing PEG length (e.g., PEG5 → PEG8) enhances hydrophilicity and flexibility but raises molecular weight, which may affect permeability and conjugation efficiency .
  • Terminal Groups :
    • NHS ester: Reacts with primary amines for stable amide bond formation (e.g., protein labeling) .
    • Carboxylic acid: Enables carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
    • Propargyl: Facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
    • Alcohol: Less reactive; often used as an intermediate for further functionalization .

Commercial Availability

  • t-Boc-N-amido-PEG5-NHS ester is available with a 1–2 week lead time and ≥95% purity .

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